molecular formula C20H25N10O10P B1141588 Adenylyl-(3'-5')-adenosine CAS No. 102029-96-9

Adenylyl-(3'-5')-adenosine

Cat. No. B1141588
M. Wt: 596.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenylyl-(3’-5’)-adenosine is a type of organic compound known as (3’->5’)-dinucleotides. These are dinucleotides where the two bases are connected via a (3’->5’)-phosphodiester linkage . It plays a crucial role in various physiological processes like regulating insulin secretion, platelet aggregation, smooth muscle relaxation, and memory consolidation .


Synthesis Analysis

Adenylyl Cyclase plays a regulatory role in the synthesis of Adenylyl-(3’-5’)-adenosine. It is involved in the development, stress resistance, and secondary metabolism in Fusarium fujikuroi . The mutation of the acyA gene of F. fujikuroi, coding for adenylyl cyclase, showed different phenotypic alterations .


Molecular Structure Analysis

The molecular formula of Adenylyl-(3’-5’)-adenosine is C19H25N7O15P2. It has an average mass of 653.387 Da and a monoisotopic mass of 653.088379 Da . The structure of adenylyl cyclase 5 in complex with Gβγ offers insights into ADCY5-related dyskinesia .


Chemical Reactions Analysis

Adenylyl-(3’-5’)-adenosine is involved in various chemical reactions. For instance, it is involved in the formation of cyclic adenosine monophosphate (cAMP), a canonical second messenger in G-protein-coupled receptor (GPCR) signaling that regulates a myriad of cellular processes .


Physical And Chemical Properties Analysis

Adenylyl-(3’-5’)-adenosine has a molecular formula of C19H25N7O15P2, an average mass of 653.387 Da, and a monoisotopic mass of 653.088379 Da .

Scientific Research Applications

  • Crystal Structure Analysis : Adenylyl-(3'-5')-adenosine is a component of ribonucleic acid and plays a part in the structure of many coenzymes. It's frequently involved in metabolic processes as di- and tri-phosphate. Its crystal structure provides insights into its biochemical roles (Kraut & Jensen, 1960).

  • Role in Biological Materials : The nucleotide is present at extremely low levels in most biological materials. Its role is significant in the control of the levels of adenosine 3',5'-phosphate present in biological systems, as indicated by studies on its purification and properties (Butcher & Sutherland, 1962).

  • Conformational Studies : Carbon-13 magnetic resonance spectroscopy has been used to study the solution conformation of adenylyl-(3',5')-adenosine in both stacked and unstacked states, revealing significant insights into its structural properties (Schleich, Cross & Smith, 1976).

  • Metabolic Regulation : It is involved in the regulation of physiology and modulation of the function of various cell types, including neurons and muscle cells. This involvement includes aspects of neurotransmission, secretion, and cell death (Borowiec et al., 2006).

  • Adsorption and Association at Interfaces : A study on the adsorption and association of adenylyl-(3',5')-adenosine at charged interfaces indicates that it forms a condensed film due to stacking forces, which could have implications for its biological activity (Temerk, Kamal & Valenta, 1990).

  • Clinical Applications : There are various established and potential clinical applications for adenosine 5'-triphosphate, including in cardiology, pulmonology, and oncology. Its effects are mediated through different receptors and it plays a role in processes like platelet function and vasodilatation (Agteresch et al., 1999).

Future Directions

Research is ongoing to better understand the role of Adenylyl-(3’-5’)-adenosine in various physiological processes. For instance, studies are being conducted to understand its role in the development, stress resistance, and secondary metabolism in Fusarium fujikuroi . Another area of research is understanding the role of adenylyl cyclase in the endocytic network .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSXBCQACJTYFS-XPWFQUROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316197
Record name Adenylyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenylyl-(3'-5')-adenosine

CAS RN

2391-46-0
Record name Adenylyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2391-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenylyl-(3'-5')-adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenylyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenylyl-(3'→5')-adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
557
Citations
D Suck, PC Manor, W Saenger - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
The title compound (ApApA) constitutes a fragment of polyadenylic acid (poly A). It was crystallized from acidic solution in space group P41212 with a= 14-155, c= 44.00 A, Z= 8 and in …
Number of citations: 87 scripts.iucr.org
DH Rammler, HG Khorana - Journal of the American Chemical …, 1962 - ACS Publications
Xc-Benzoylcytidine was prepared from Xs, 02', 03', Oi'-tetrabenzoylcytidine by sodium methoxide-catalyzed debenzoylatiou. Reaction of N6-benzoylcytidine with trityl chloride and with …
Number of citations: 122 pubs.acs.org
SI Chan, JH Nelson - Journal of the American Chemical Society, 1969 - ACS Publications
The nature of the base-stacking interaction in aqueous solution between the two adenine rings in adenylyl (3*-5') adenosine (ApA) has been investigated by proton magnetic resonance …
Number of citations: 208 pubs.acs.org
J Norberg, L Nilsson - The Journal of Physical Chemistry, 1995 - ACS Publications
We report potential of mean force calculations based on molecular dynamics simulations of the stacking—unstacking process of the ribodinucleoside monophosphate adenylyl-3', 5'-…
Number of citations: 37 pubs.acs.org
T Schleich, BP Cross, ICP Smith - Nucleic Acids Research, 1976 - academic.oup.com
The solution conformation of adenylyl-(3′,5′)-adenosine and adenylyl-(2′,5′)-adenosine in both the stacked and unstacked states was studied by carbon-13 magnetic resonance …
Number of citations: 42 academic.oup.com
MJ Hynes, H Diebler - Biophysical Chemistry, 1982 - Elsevier
Studies of the binding of Ni 2+ to adenylyl-3',5'-adenosine (ApA) at pH 6-0 by ultraviolet spectrophotometry indicate the formation of a 1:1 complex in the presence of a large excess of …
Number of citations: 30 www.sciencedirect.com
Y Matsumoto, M Komiyama - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Efficient Cleavage of Adenylyl(3'-5')adenosine by Triethylenetetraminecobalt(i1i) Page 1 1050 J. CHEM. SOC., CHEM. COMMUN., I990 Efficient Cleavage of Adenylyl(3'-5')adenosine by …
Number of citations: 24 pubs.rsc.org
H Einspahr, WJ Cook, CE Bugg - Biochemistry, 1981 - ACS Publications
Howard Einspahr,* William J. Cook, and Charles E. Bugg abstract: The crystal and molecular structure of a hydrated calcium salt of adenylyl-(3'-5')-adenosine (ApA) was determined …
Number of citations: 39 pubs.acs.org
H Urata, H Hara, Y Hirata, N Ohmoto, M Akagi - Tetrahedron: Asymmetry, 2005 - Elsevier
We have synthesized the diastereomeric isomers of adenylyl(3′-5′)adenylyl(3′-5′)adenosine (ApApA), and investigated their helical structures and hybridization properties with d-…
Number of citations: 8 www.sciencedirect.com
GP Kreishman, SI Chan - Biopolymers: Original Research on …, 1971 - Wiley Online Library
The interaction of adenylyl (3′ → 5′) adenosine (ApA) with polyuridylic acid in D 2 O solution at neutral pD has been studied by high resolution proton magnetic, resonance …
Number of citations: 18 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.